molecular formula C24H23BrN2O5 B2583166 ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327169-68-5

ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2583166
CAS No.: 1327169-68-5
M. Wt: 499.361
InChI Key: WWXAIFNPCLEDKR-VYIQYICTSA-N
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Description

Ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a useful research compound. Its molecular formula is C24H23BrN2O5 and its molecular weight is 499.361. The purity is usually 95%.
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Biological Activity

Ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound belonging to the class of chromone derivatives. Its unique structure, characterized by the presence of a bromine atom, a tetrahydrofuran moiety, and an ethyl ester group, suggests potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have shown that chromone derivatives exhibit significant antimicrobial properties. A related study synthesized various chromone derivatives and tested their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds demonstrated substantial antimicrobial activity, suggesting that this compound may also possess similar properties due to its structural characteristics .

PathogenActivity Level
E. coliSignificant
S. aureusSignificant
Pseudomonas aeruginosaModerate
Klebsiella pneumoniaeModerate

Anti-inflammatory Properties

Chromone derivatives are also recognized for their anti-inflammatory effects. In vitro studies have indicated that certain chromones can inhibit pro-inflammatory cytokines, thereby reducing inflammation . While specific data on this compound is limited, its structural similarity to known anti-inflammatory agents suggests potential activity in this area.

Anticancer Activity

The anticancer potential of chromone derivatives has been widely researched. For instance, studies have shown that certain chromones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . this compound may exhibit similar effects due to its unique functional groups.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of various chromone derivatives on human cancer cell lines. The results indicated that compounds with similar structures to ethyl 4-{...} exhibited significant cytotoxicity against breast and liver cancer cells .
  • Antimicrobial Efficacy : Another research focused on the synthesis of novel chromone derivatives and their antimicrobial activity against a range of pathogens. The study found that several derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

ethyl 4-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O5/c1-2-30-24(29)15-5-8-18(9-6-15)27-23-20(22(28)26-14-19-4-3-11-31-19)13-16-12-17(25)7-10-21(16)32-23/h5-10,12-13,19H,2-4,11,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXAIFNPCLEDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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